molecular formula C11H13ClO B13640556 1-(2-Chlorophenyl)pent-4-en-1-ol

1-(2-Chlorophenyl)pent-4-en-1-ol

Cat. No.: B13640556
M. Wt: 196.67 g/mol
InChI Key: GNTDXCQJLFPYCP-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)pent-4-en-1-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a pent-4-en-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)pent-4-en-1-ol typically involves the reaction of 2-chlorobenzaldehyde with an appropriate Grignard reagent, followed by a reduction step. The reaction conditions often include the use of solvents such as diethyl ether or tetrahydrofuran (THF) and catalysts like magnesium or lithium.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)pent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pent-4-en-1-ol moiety can be reduced to form a saturated alcohol.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products:

    Oxidation: Formation of 1-(2-chlorophenyl)pent-4-en-1-one.

    Reduction: Formation of 1-(2-chlorophenyl)pentan-1-ol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)pent-4-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and undergo nucleophilic or electrophilic reactions. The chlorophenyl group enhances its reactivity and allows for selective interactions with enzymes and receptors.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)pent-4-en-1-ol
  • 1-(2-Bromophenyl)pent-4-en-1-ol
  • 1-(2-Chlorophenyl)but-3-en-1-ol

Comparison: 1-(2-Chlorophenyl)pent-4-en-1-ol is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as boiling point and solubility, and distinct biological activities.

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

1-(2-chlorophenyl)pent-4-en-1-ol

InChI

InChI=1S/C11H13ClO/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h2,4-7,11,13H,1,3,8H2

InChI Key

GNTDXCQJLFPYCP-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(C1=CC=CC=C1Cl)O

Origin of Product

United States

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